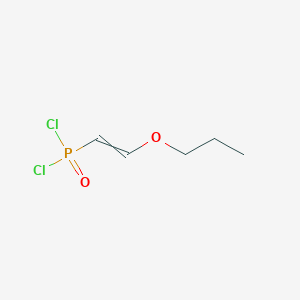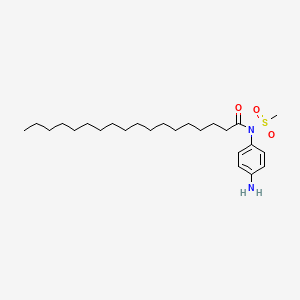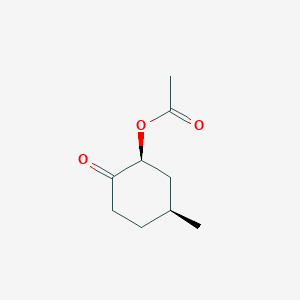![molecular formula C14H10N4O2 B14587963 2-(1H-Pyrazol-1-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol CAS No. 61466-23-7](/img/structure/B14587963.png)
2-(1H-Pyrazol-1-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Pyrazol-1-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol is a heterocyclic compound that features a unique fusion of pyrazole, benzopyrano, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazol-1-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of 1-phenyl-1H-pyrazol-3-ols with benzopyran derivatives under basic conditions, such as using potassium carbonate in acetonitrile . Another approach involves the reaction of hydroxycoumarins with phenylhydrazine followed by cyclization mediated by phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrazol-1-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or benzopyrano rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1H-Pyrazol-1-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazol-1-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in the biological processes of pathogens, leading to their death or inhibition of growth . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives: These compounds share a similar core structure and have been studied for their anthelmintic properties.
Hydrazine-coupled pyrazole derivatives: Known for their antileishmanial and antimalarial activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Evaluated for their anti-proliferative activity against cancer cell lines.
Uniqueness
2-(1H-Pyrazol-1-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol is unique due to its specific combination of pyrazole, benzopyrano, and pyrimidine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
61466-23-7 |
|---|---|
Molecular Formula |
C14H10N4O2 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
2-pyrazol-1-yl-5H-chromeno[4,3-d]pyrimidin-5-ol |
InChI |
InChI=1S/C14H10N4O2/c19-13-10-8-15-14(18-7-3-6-16-18)17-12(10)9-4-1-2-5-11(9)20-13/h1-8,13,19H |
InChI Key |
HJQPVKGIXGUAJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NC=C3C(O2)O)N4C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


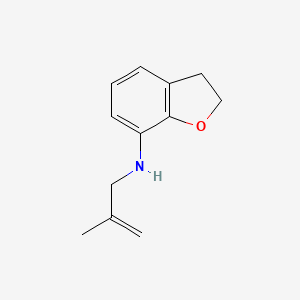
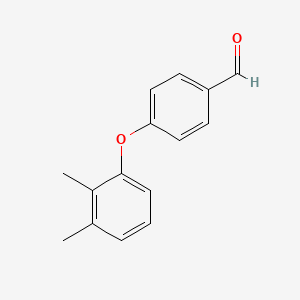
![N-[2-(2-Hydrazinylidenepropanoyl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14587895.png)

![2-[4-(Butan-2-yl)-4-hydroxy-5-methylhept-2-en-2-yl]phenol](/img/structure/B14587913.png)
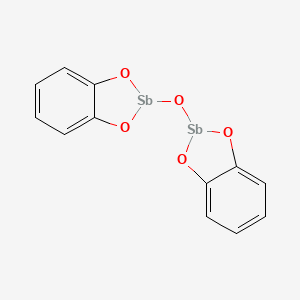
![7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid](/img/structure/B14587924.png)
![1,1'-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol)](/img/structure/B14587933.png)
![1-(Benzylamino)-3-[(2-methyl-1,3-benzoxazol-6-yl)oxy]propan-2-ol](/img/structure/B14587935.png)

